2-(4-Bromo-2-iodophenyl)ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrIO |
|---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
2-(4-bromo-2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H8BrIO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
InChI Key |
BDPFTGDYYSSMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 2 4 Bromo 2 Iodophenyl Ethan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections for 2-(4-Bromo-2-iodophenyl)ethan-1-ol (B6276198)
A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most logical primary disconnection is the carbon-carbon bond between the aromatic ring and the ethanol (B145695) side chain. This leads to a dihalogenated aromatic precursor and a two-carbon synthon.
A key precursor identified through this analysis is a 1-bromo-3-iodobenzene derivative bearing a functional group that can be elaborated into the ethanol side chain. A plausible intermediate is 2-(4-bromo-2-iodophenyl)acetic acid, which can be reduced to the target alcohol. This acetic acid derivative can be conceptually disconnected to 1-bromo-4-iodo-2-methylbenzene, which can be oxidized to the corresponding benzoic acid and subsequently converted to the phenylacetic acid.
Alternatively, the ethanol side chain could be introduced via cross-coupling reactions or by nucleophilic attack of a suitable organometallic reagent on an epoxide. For instance, a Grignard reagent derived from 1-bromo-2-iodo-4-methylbenzene could react with ethylene oxide. However, the synthesis of the dihalogenated aromatic core remains the most critical challenge.
Another strategic disconnection involves the carbon-halogen bonds. The order of introduction of the bromine and iodine atoms is crucial and depends on the directing effects of the substituents present on the aromatic ring during the synthesis.
Approaches to the Aryl-Halogenated Precursors
The synthesis of the 1-bromo-2-iodoaryl scaffold is central to the successful construction of this compound. This can be achieved through regioselective halogenation of a suitable aromatic precursor or through cross-coupling methodologies.
Regioselective halogenation aims to introduce halogen atoms at specific positions on an aromatic ring. The choice of strategy is often guided by the electronic and steric properties of the directing groups already present on the ring.
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgunblog.fr This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to introduce a bromine atom with high regioselectivity.
A variety of functional groups can act as DMGs, including amides, carbamates, and methoxy groups. organic-chemistry.orgwikipedia.org The choice of the organolithium base, such as n-butyllithium or sec-butyllithium, and the reaction conditions are critical for the success of the reaction. uwindsor.ca For instance, starting with a suitably substituted iodoarene containing a DMG, ortho bromination can be achieved.
An alternative approach involves electrophilic aromatic substitution on a highly activated aromatic ring. For example, aniline and its derivatives are highly susceptible to electrophilic halogenation. nih.gov However, controlling the regioselectivity and preventing polyhalogenation can be challenging. nih.gov Methods have been developed for the regioselective monobromination of aromatic amines. nih.gov
Similar to bromination, targeted iodination can be achieved through several methods. Electrophilic iodination of activated aromatic rings using reagents like iodine in the presence of an oxidizing agent (e.g., nitric acid) is a common method. wikipedia.org For example, the direct iodination of toluene yields a mixture of ortho- and para-iodotoluene. wikipedia.org
For less activated rings or when high regioselectivity is required, DoM can again be employed. An aryllithium species, generated via ortho-lithiation directed by a suitable DMG, can be quenched with an iodine source like molecular iodine (I₂) to install the iodine atom precisely.
Another important method for the synthesis of aryl iodides is the Sandmeyer reaction. chemicalbook.com This involves the diazotization of an aromatic amine with a nitrite source, followed by treatment with a solution of potassium iodide. chemicalbook.comwikipedia.org This method is particularly useful for introducing iodine at a position that is not easily accessible through direct electrophilic substitution.
| Iodination Method | Reagents | Substrate Example | Key Features |
| Electrophilic Iodination | I₂, HNO₃ | Toluene | Good for activated rings, may produce isomer mixtures. wikipedia.org |
| Directed ortho Metalation | 1. n-BuLi 2. I₂ | Anisole with DMG | High regioselectivity for ortho position. wikipedia.org |
| Sandmeyer Reaction | 1. NaNO₂, H₂SO₄ 2. KI | 4-Bromoaniline | Allows for introduction of iodine at specific positions via an amine precursor. wikipedia.org |
The synthesis of dihaloarenes like 1-bromo-4-iodobenzene or its isomers often requires a sequential halogenation strategy. The order of halogen introduction is critical. For instance, starting with a bromo-substituted aromatic compound, a subsequent iodination reaction can be performed. The directing effect of the bromine atom (ortho-, para-directing) and any other substituents on the ring will determine the position of the incoming iodine atom.
A common route to 1-bromo-4-iodobenzene starts from 4-bromoaniline, which undergoes a Sandmeyer reaction to replace the amino group with iodine. wikipedia.org Alternatively, starting from an aniline derivative, sequential halogenations can be performed. For example, anilines can be selectively halogenated under specific conditions. nih.govnih.gov The amino group can activate the ring towards electrophilic substitution, and its directing effect can be exploited to install the halogens in the desired positions before the amino group is removed or converted to another functionality. For instance, 1-bromo-2-iodo-4-methylbenzene is a known versatile intermediate in organic synthesis. chemimpex.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the formation of carbon-carbon bonds and can be employed in the synthesis of dihaloarenes.
In a Suzuki coupling approach, a monohaloarylboronic acid can be coupled with another aryl halide. For example, a bromophenylboronic acid could be coupled with an iodobenzene derivative in the presence of a palladium catalyst and a base to form a bromoiodobiphenyl. While not directly applicable to the synthesis of a single dihaloarene ring, this methodology is invaluable for constructing more complex aryl structures.
More relevant to the synthesis of the target scaffold would be the coupling of a dihaloarene with a suitable partner to introduce the ethanol side chain. For instance, 1-bromo-4-iodobenzene can undergo a selective Sonogashira coupling at the more reactive iodide position with a protected acetylene, which can then be deprotected and reduced to the ethanol side chain. wikipedia.org The bromine atom remains available for further functionalization if needed. wikipedia.org
Cross-Coupling Strategies for Aryl-Halide Scaffold Assembly
Suzuki-Miyaura Cross-Coupling in Halogenated Aromatic Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, particularly between aryl halides and organoboron compounds. libretexts.orgyonedalabs.com This reaction is highly valued for its versatility and functional group tolerance. libretexts.org In the context of synthesizing polysubstituted haloarenes like the precursors to this compound, the Suzuki-Miyaura coupling can be employed to selectively introduce aryl or other carbon-based substituents. nih.gov
The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > Cl, which allows for regioselective couplings in di- or polyhalogenated aromatic compounds. researchgate.net For a substrate containing both bromine and iodine, the more reactive C-I bond can be selectively functionalized while leaving the C-Br bond available for subsequent transformations. researchgate.net
Other Palladium-Catalyzed C-C Bond Formations
Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed C-C bond-forming reactions are instrumental in organic synthesis. rsc.orgicmpp.ro These reactions provide alternative pathways for constructing the carbon skeleton of complex molecules. libretexts.org
Heck Reaction: This reaction couples an aryl or vinyl halide with an alkene. It could potentially be used to introduce the two-carbon side chain by reacting a dihaloarene with an appropriate alkene precursor to the ethanol moiety.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This could be a viable route to install the ethan-1-ol side chain by coupling a protected propargyl alcohol derivative, followed by reduction of the alkyne.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. libretexts.org While effective, the toxicity of organotin reagents is a significant drawback. libretexts.org
The choice of ligand is critical in these palladium-catalyzed reactions as it influences the catalyst's activity, stability, and selectivity. icmpp.romit.edu
Copper-Catalyzed Coupling Reactions in Haloarene Synthesis
Copper-catalyzed coupling reactions, such as the Ullmann condensation, have a long history in the formation of C-N, C-O, and C-S bonds with aryl halides. acs.orgchim.it While traditionally requiring harsh reaction conditions, modern protocols have been developed that are milder and more efficient. researchgate.net Copper catalysis can be particularly useful for synthesizing derivatives where heteroatoms are linked to the aromatic ring. rsc.orgmdpi.com Although less common for direct C-C bond formation in this specific context compared to palladium, copper-catalyzed reactions are a valuable tool in the broader field of haloarene functionalization. researchgate.net
Nickel-Catalyzed Coupling Strategies
Nickel-catalyzed cross-coupling reactions have gained prominence as a cost-effective and powerful alternative to palladium-catalyzed methods. rsc.org Nickel catalysts can facilitate the coupling of a wider range of substrates, including less reactive aryl chlorides. researchgate.netnih.gov In the synthesis of halogenated aromatics, nickel catalysis can offer different reactivity and selectivity profiles compared to palladium. researchgate.netnih.gov For instance, nickel-catalyzed Negishi (using organozinc reagents) or Kumada (using Grignard reagents) couplings could be employed for the formation of C-C bonds.
Formation of the Ethan-1-ol Moiety
The introduction of the ethan-1-ol side chain onto the halogenated aromatic ring is a key transformation in the synthesis of the target molecule.
Reduction of Ketone Precursors to Secondary Alcohols
A common and reliable method for the synthesis of secondary alcohols is the reduction of the corresponding ketone. libretexts.orgopenochem.orgchemguide.co.uk For this compound, the precursor would be 2-(4-bromo-2-iodophenyl)ethanone. This ketone can be reduced to the desired secondary alcohol using various reducing agents. libretexts.org
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reducing agent and is often used in protic solvents like methanol (B129727) or ethanol. chemguide.co.uk LiAlH₄ is a more powerful reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (THF). libretexts.orgchemguide.co.uk The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. openochem.org
| Reducing Agent | Typical Solvents | Key Characteristics |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Milder, safer to handle, chemoselective for aldehydes and ketones. chemguide.co.uk |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Stronger, more reactive, reduces a wider range of functional groups. libretexts.org |
Stereoselective and Asymmetric Reduction Methodologies
When the target alcohol is chiral, stereoselective or asymmetric reduction methods are employed to control the stereochemistry of the product. wikipedia.org These methods are crucial for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. nih.govresearchgate.net
Several methods exist for the asymmetric reduction of prochiral ketones: wikipedia.org
Catalytic Asymmetric Hydrogenation: This method often utilizes transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. researchgate.net The Noyori asymmetric hydrogenation is a well-known example that provides high enantioselectivity for a wide range of ketones. researchgate.net
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in the presence of a borane source to achieve highly enantioselective reduction of ketones. wikipedia.orgmdpi.com
Biocatalysis: Enzymes or whole microorganisms can be used to perform highly stereoselective reductions of ketones, often with excellent yields and enantioselectivities. nih.govnih.gov
| Asymmetric Reduction Method | Typical Catalyst/Reagent | General Features |
| Catalytic Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Ru-BINAP) | High atom economy, high enantioselectivity. researchgate.net |
| CBS Reduction | Chiral oxazaborolidine, borane | Catalytic, predictable stereochemistry, broad substrate scope. mdpi.com |
| Biocatalysis | Enzymes, whole microorganisms | High stereoselectivity, mild reaction conditions. nih.govnih.gov |
Alkylation of Aromatic Substrates
The introduction of an ethyl group onto the 1-bromo-2-iodobenzene (B155775) scaffold is a direct approach to constructing the carbon skeleton of this compound. Palladium-catalyzed cross-coupling reactions, such as the Heck and Negishi reactions, are powerful tools for this transformation.
A potential Heck reaction pathway would involve the coupling of 1-bromo-4-iodo-2-vinylbenzene with a suitable reagent to introduce the hydroxyl group. However, a more direct approach would be a Heck reaction between 1-bromo-2-iodobenzene and ethylene, followed by an oxidation step to yield the desired alcohol. The regioselectivity of the Heck reaction is a critical consideration in this approach.
The Negishi coupling offers another viable route, involving the reaction of an organozinc reagent with an organic halide. In this context, a 2-(4-bromo-2-iodophenyl)zinc halide could be coupled with a two-carbon electrophile, such as acetaldehyde, followed by reduction to the primary alcohol. The preparation of the organozinc reagent from 1-bromo-2-iodobenzene is a key step in this sequence.
Table 1: Representative Data for Alkylation of Aromatic Substrates
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Heck Reaction | Aryl Iodide | Acrylic Acid | Pd(OAc)₂ / PPh₃ | Base, 80-100 °C | Good to Excellent odinity.com |
| Negishi Coupling | Aryl Bromide | Alkylzinc Halide | Pd(OAc)₂ / CPhos | THF, Ambient Temp. | High organic-chemistry.org |
Conversion of Carboxylic Acid Derivatives to Alcohols
A reliable and frequently employed strategy for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-(4-bromo-2-iodophenyl)acetic acid. This multi-step approach offers good control over the final product.
The synthesis of the carboxylic acid precursor can be envisioned starting from 4-bromo-2-iodotoluene. The initial step would involve a radical bromination of the methyl group to yield 1-(bromomethyl)-4-bromo-2-iodobenzene. Subsequent reaction with a cyanide source, such as sodium cyanide, would produce 2-(4-bromo-2-iodophenyl)acetonitrile. Hydrolysis of the nitrile functionality under acidic or basic conditions would then afford the desired 2-(4-bromo-2-iodophenyl)acetic acid.
The final step is the reduction of the carboxylic acid to the primary alcohol. This transformation can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. Alternative and milder methods, such as manganese-catalyzed hydrosilylation, have also been developed for this purpose.
Table 2: Data for the Reduction of Phenylacetic Acid Derivatives
| Substrate | Reducing Agent | Catalyst | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetic Acid | LiAlH₄ | - | Anhydrous Ether | Room Temperature | High |
| Substituted Phenylacetic Acids | PhSiH₃ | [MnBr(CO)₅] | 2-MeTHF | - | High google.com |
Hydration Reactions in Functionalized Alkene Systems
The hydration of a corresponding alkene, 1-bromo-2-iodo-4-vinylbenzene, provides a regioselective route to this compound. This strategy hinges on the synthesis of the vinyl-substituted aromatic precursor and a subsequent anti-Markovnikov hydration reaction.
The synthesis of 1-bromo-2-iodo-4-vinylbenzene can be achieved through a Wittig reaction. The required starting material, 4-bromo-2-iodobenzaldehyde, can be prepared from 4-bromo-2-iodotoluene via oxidation. The Wittig reaction of this aldehyde with a phosphonium ylide, such as methylenetriphenylphosphorane, would then generate the desired terminal alkene. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com
The subsequent hydration of the styrene derivative is typically accomplished via a hydroboration-oxidation sequence. masterorganicchemistry.com This two-step process involves the addition of a borane reagent (e.g., borane-tetrahydrofuran complex) across the double bond, followed by oxidation with hydrogen peroxide in a basic medium. This reaction proceeds with anti-Markovnikov selectivity, ensuring the formation of the primary alcohol. researchgate.net
Table 3: Data for Hydroboration-Oxidation of Styrene Derivatives
| Substrate | Hydroborating Agent | Oxidizing Agent | Selectivity | Yield (%) |
|---|---|---|---|---|
| Styrene | BH₃·THF | H₂O₂ / NaOH | Anti-Markovnikov youtube.com | High youtube.com |
| Electron-Deficient Styrenes | BH₃·THF or 9-BBN | H₂O₂ / NaOH | Anti-Markovnikov | Variable, can be low |
Advanced and Sustainable Synthetic Protocols
In recent years, the development of advanced and sustainable synthetic protocols has been a major focus in organic chemistry. These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry can be applied to the synthesis of this compound to create more environmentally friendly routes. Key areas of improvement include the use of solvent-free reaction conditions and energy-efficient techniques like microwave-assisted synthesis.
Solvent-free reactions, often conducted using mechanochemical methods such as grinding or ball milling, can significantly reduce the environmental impact of a synthesis. These techniques can lead to higher yields, shorter reaction times, and a reduction in waste generated from solvent use.
For the synthesis of this compound, a solvent-free approach could be particularly beneficial in the reduction of the carboxylic acid precursor. The reduction of carboxylic acids to alcohols using sodium borohydride promoted by activating agents has been successfully demonstrated under solvent-free conditions. This method offers a simple, rapid, and eco-friendly alternative to traditional solvent-based reductions. researchgate.net
Table 4: Data for Solvent-Free Reduction of Carboxylic Acids
| Substrate | Reagents | Conditions | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Aromatic Carboxylic Acids | NaBH₄, TCT, PPh₃, K₂CO₃ | Solvent-free, Grinding | ~10 min | Good to Excellent researchgate.net |
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. This technique is particularly effective for reactions that are slow under conventional heating.
In the context of synthesizing this compound, microwave irradiation could be applied to the cross-coupling steps, such as a Sonogashira coupling if an alkyne intermediate were to be used. Microwave-assisted Sonogashira couplings have been shown to be highly efficient, often proceeding in minutes with high yields. researchgate.net Similarly, other palladium-catalyzed reactions like the Heck or Negishi couplings could potentially be accelerated using microwave heating. Furthermore, the direct amidation of carboxylic acids, a related transformation to esterification and reduction, has been shown to be highly efficient under microwave irradiation in solvent-free conditions, suggesting that other transformations of carboxylic acids could also benefit from this technology. odinity.comlibretexts.org
Table 5: Data for Microwave-Assisted Organic Synthesis
| Reaction Type | Substrates | Conditions | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Sonogashira Coupling | Aryl Halides, Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst, Base, Microwave | 5-25 min | 80-95 researchgate.net |
| Direct Amidation | Carboxylic Acids, Amines | CAN catalyst, Solvent-free, Microwave | Short | High odinity.comlibretexts.org |
Ultrasound-Mediated Synthesis
Ultrasound-assisted organic synthesis, also known as sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in a liquid medium. This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. nih.gov In the context of synthesizing this compound, ultrasound can be effectively employed in the reduction of the precursor ketone, 2-bromo-1-(4-iodophenyl)ethanone.
The application of ultrasound can enhance the rate of reduction of α-bromo ketones. For instance, the sonochemical reduction of aldehydes in the presence of ketones using sodium borohydride has demonstrated high selectivity and efficiency. orientjchem.org This suggests that a similar approach could be applied to the selective reduction of the carbonyl group in 2-bromo-1-(4-iodophenyl)ethanone without affecting the carbon-halogen bonds. The use of ultrasound can lead to shorter reaction times and improved yields compared to conventional methods. nih.govresearchgate.net
Table 1: Comparison of Conventional and Ultrasound-Assisted Reduction of Carbonyls
| Parameter | Conventional Method | Ultrasound-Assisted Method |
| Reaction Time | Several hours | Minutes to a few hours researchgate.net |
| Temperature | Often requires heating | Can often be performed at ambient temperature orientjchem.org |
| Yield | Moderate to high | Generally high to excellent researchgate.net |
| Energy Input | Thermal | Acoustic |
Flow Chemistry and Continuous Processing for Halogenated Phenylethanols
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages for the synthesis of halogenated compounds, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.govdurham.ac.uk The synthesis of halogenated phenylethanols like this compound can be adapted to a continuous flow process, particularly for the hazardous bromination step and the subsequent reduction.
The selective monobromination of acetophenone (B1666503) derivatives, a key step in forming the precursor for the target molecule, can be difficult to control in batch reactors due to its high exothermicity and rapid reaction rate. rsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation and precise control of residence time, minimizing the formation of dibrominated byproducts. rsc.org Following the bromination, the reduction of the resulting α-bromoketone can also be performed in a continuous flow setup, for instance, using a packed-bed reactor with an immobilized reducing agent. This approach allows for the safe handling of reagents and the potential for in-line purification. syrris.com
Table 2: Key Parameters in the Flow Synthesis of α-Bromoketones
| Parameter | Typical Range/Value | Significance |
| Residence Time | Seconds to minutes | Determines the extent of reaction and can control selectivity. rsc.org |
| Temperature | -20°C to 100°C | Affects reaction rate and selectivity. rsc.org |
| Stoichiometry | Near-equimolar | Precise control minimizes byproducts. rsc.org |
| Flow Rate | mL/min to L/hr | Determines throughput and scalability. rsc.org |
This data is based on studies of analogous α-bromination reactions in flow chemistry systems.
Photochemical and Electrochemical Synthetic Transformations
Photochemical reactions utilize light as an energy source to initiate chemical transformations. These methods can provide unique reaction pathways that are often inaccessible through thermal means. chemistryviews.org In the synthesis of compounds like this compound, photochemical methods can be envisioned for the reduction of the α-haloketone precursor.
The catalyst-free photodriven reduction of α-haloketones using a Hantzsch ester under visible light irradiation has been reported to proceed in high yields. researchgate.net This method is tolerant of a wide range of functional groups on aromatic ketones. The mechanism involves the photoexcitation of the Hantzsch ester, which then participates in a single-electron transfer to the α-haloketone, leading to dehalogenation and subsequent reduction of the carbonyl group. The formation of the carbon-oxygen bond of the alcohol is a result of this reductive process.
Electrosynthesis offers a green and sustainable alternative to conventional chemical synthesis by using electricity to drive chemical reactions. researchgate.net Electrocatalytic approaches can be particularly useful for the reduction of halogenated organic compounds. The synthesis of this compound could potentially be achieved through the electrochemical reduction of 2-bromo-1-(4-iodophenyl)ethanone.
The electrochemical reduction of aromatic halides has been systematically studied on various cathode materials. researchgate.net This process can proceed via a dissociative electron transfer mechanism, leading to the cleavage of the carbon-halogen bond. For the synthesis of the target alcohol, a selective reduction of the carbonyl group without affecting the aryl halides would be desired. Dual cobalt-copper light-driven catalysis has been shown to reduce aromatic ketones to their corresponding alcohols, though brominated substrates can undergo dehalogenation. rsc.org Careful selection of the electrode material, solvent, and supporting electrolyte is crucial to control the reaction pathway and achieve the desired product. researchgate.net The reductive dehalogenation of α-haloketones is a well-researched area, and a variety of reagents and conditions can be employed to achieve this transformation, which could be adapted to an electrochemical approach. nih.govwikipedia.org
Table 3: Comparison of Potential Reductive Pathways for 2-Bromo-1-(4-iodophenyl)ethanone
| Method | Key Features | Potential Outcome |
| Photochemical Reduction | Catalyst-free, visible light | Selective reduction of the carbonyl group. researchgate.net |
| Electrochemical Reduction | Controllable potential, mild conditions | Potential for selective carbonyl reduction or dehalogenation depending on conditions. researchgate.netrsc.org |
This table outlines potential applications of these methods to the synthesis of the target compound based on analogous reactions.
Mechanistic Studies and Reaction Pathways of 2 4 Bromo 2 Iodophenyl Ethan 1 Ol
Investigation of C-Halogen Bond Activation in Bromo-Iodoaryl Systems
The initiation of many reactions involving haloarenes hinges on the cleavage of the carbon-halogen bond. In a molecule such as 2-(4-bromo-2-iodophenyl)ethan-1-ol (B6276198), which possesses two different halogens, this activation becomes a subject of selective chemical processes. The weaker C-I bond is typically more susceptible to cleavage than the stronger C-Br bond.
Chemical bond cleavage is the process of breaking covalent bonds and can occur in two primary ways: homolytically or heterolytically. wikipedia.org
Homolytic Cleavage (Homolysis): In this process, the two electrons in the covalent bond are divided equally between the two separating fragments. wikipedia.org This results in the formation of two radical species, which are highly reactive intermediates characterized by an unpaired electron. chemistrysteps.compressbooks.pub Homolysis is often initiated by energy input in the form of heat or light (photolysis) and is characteristic of non-polar bonds. pressbooks.publibretexts.org The mechanism is depicted using single-barbed or "fishhook" arrows to show the movement of a single electron. chemistrysteps.com
Heterolytic Cleavage (Heterolysis): In this pathway, one of the fragments retains both of the bonding electrons, while the other is left with none. wikipedia.org This leads to the formation of ions: a cation and an anion. chemistrysteps.com Heterolytic cleavage is more common in polar bonds where there is a significant difference in the electronegativity of the bonded atoms. chemistrysteps.com The movement of the electron pair is shown with a full-headed curved arrow. chemistrysteps.com
The choice between these pathways for the C-I and C-Br bonds in this compound depends on the reaction conditions and reagents involved. Radical reactions typically proceed via homolytic cleavage, while many ionic reactions involve heterolysis.
| Feature | Homolytic Cleavage | Heterolytic Cleavage |
|---|---|---|
| Electron Distribution | Electrons are split equally between fragments. vedantu.com | One fragment retains the entire electron pair. vedantu.com |
| Products Formed | Radicals (neutral species with unpaired electrons). libretexts.org | Ions (cation and anion). chemistrysteps.com |
| Typical Conditions | Heat or light (hν) for non-polar bonds. pressbooks.pub | Polar solvents, often involving polar bonds. |
| Arrow Notation | Single-barbed (fishhook) arrows. chemistrysteps.com | Double-barbed (full-headed) arrows. chemistrysteps.com |
Single Electron Transfer (SET) is a fundamental process that can initiate the cleavage of a carbon-halogen bond in haloarenes. researchgate.net This mechanism involves the transfer of a single electron from an electron donor, which can be a nucleophile, a metal catalyst, or a photo-excited species, to the haloarene substrate. youtube.comyoutube.com
In the context of this compound, an SET event would typically involve the transfer of an electron to the aromatic ring, forming a radical anion. youtube.com This newly formed intermediate is unstable and rapidly fragments. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the radical anion will preferentially expel an iodide ion (I⁻) to generate a 2-(4-bromophenyl)ethan-1-ol aryl radical. researchgate.net This selective generation of an aryl radical is a key step that enables a wide range of subsequent synthetic transformations. sigmaaldrich.com The detection of paramagnetic radical intermediates via techniques like Electron Spin Resonance (ESR) spectroscopy can provide evidence for an operating SET mechanism. youtube.com
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). wiley-vch.de This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), opposite the covalent bond. wiley-vch.de
In this compound, the iodine atom, being larger and more polarizable than bromine, is a stronger halogen bond donor. It can form a halogen bond with Lewis bases such as solvents, reagents, or catalysts. nih.gov This interaction effectively withdraws electron density from the C-I bond, polarizing and weakening it. nih.gov This activation of the carbon-halogen bond through halogen bonding can facilitate its cleavage, either homolytically or heterolytically, often lowering the energy barrier for the reaction. nih.govnih.gov Therefore, halogen bonding can play a crucial catalytic role in reactions involving this substrate by promoting the selective activation of the C-I bond. researchgate.netrsc.org
Radical Intermediates and Reaction Pathways
Once the C-I bond is cleaved, radical intermediates are formed, opening up a variety of reaction pathways. The specific radicals generated and their subsequent transformations define the final products of the reaction.
The homolytic cleavage of the C-I bond in this compound, often initiated by photoredox catalysis or an SET process, leads to the formation of a highly reactive aryl radical. nih.govresearchgate.netnih.gov The resulting intermediate is the 2-(4-bromophenyl)ethan-1-ol radical.
Aryl radicals are versatile intermediates in organic synthesis. researchgate.netrsc.org Their primary modes of reactivity include:
Hydrogen Atom Transfer (HAT): The aryl radical can abstract a hydrogen atom from a donor molecule in the reaction mixture. This is a highly favorable process due to the high bond dissociation energy of the newly formed aromatic C-H bond. nih.gov
Addition to π-Systems: Aryl radicals can add to double or triple bonds, leading to the formation of new C-C bonds. This is a key step in many arylation reactions. nih.gov
Intramolecular Reactions: Depending on the molecular structure, the aryl radical can participate in intramolecular cyclization reactions, forming new ring systems.
The specific fate of the 2-(4-bromophenyl)ethan-1-ol radical is dependent on the reaction conditions and the other species present.
In addition to the aryl radical, the alcohol functional group in this compound provides a route to another type of radical intermediate: the alkoxy radical. Alkoxy radicals are highly energetic, electrophilic, oxygen-centered radicals. nih.gov Their generation directly from alcohols is challenging due to the high bond dissociation energy of the O-H bond, but can be achieved using methods like photoredox catalysis with transition metals or cerium salts. nih.govmdpi.comacs.org
Once the 2-(4-bromo-2-iodophenyl)ethoxy radical is formed, it can undergo several characteristic transformations: nih.govnih.gov
β-Scission: This involves the cleavage of a C-C bond that is in the β-position relative to the oxygen atom. This process results in the formation of a carbonyl compound and a new carbon-centered radical.
Hydrogen Atom Transfer (HAT): Alkoxy radicals are potent hydrogen abstractors. They can participate in intramolecular HAT, typically through a six-membered ring transition state (1,5-HAT), to form a more stable carbon-centered radical elsewhere in the molecule. nih.govmdpi.com
Intermolecular Reactions: They can abstract a hydrogen atom from a solvent or another substrate molecule.
| Reaction Type | Description | Typical Outcome |
|---|---|---|
| β-Scission | Cleavage of a C-C bond beta to the radical oxygen. mdpi.com | Formation of a carbonyl compound and an alkyl radical. |
| 1,5-Hydrogen Atom Transfer (1,5-HAT) | Intramolecular abstraction of a hydrogen atom from a carbon five atoms away. nih.gov | Translocation of the radical center from oxygen to carbon. |
| Intermolecular H-Abstraction | Abstraction of a hydrogen atom from another molecule (e.g., solvent). nih.gov | Formation of an alcohol and a new radical from the H-donor. |
Radical Chain Reactions in Halogenated Systems
Radical chain reactions in halogenated systems like this compound proceed through a well-defined sequence of initiation, propagation, and termination steps. lumenlearning.com The initiation phase involves the homolytic cleavage of a carbon-halogen bond to generate a reactive aryl radical. This process typically requires an external energy input, such as heat or UV radiation, or a chemical radical initiator. lumenlearning.com For this compound, the significant difference in bond dissociation energy between the C-I and C-Br bonds dictates that the weaker C-I bond will cleave preferentially to form a 2-(4-bromophenyl)ethan-1-ol radical.
Once formed, this aryl radical enters the propagation phase, the 'chain' part of the reaction. lumenlearning.com The radical can abstract a hydrogen atom from a solvent or another molecule to yield the deiodinated product, 2-(4-bromophenyl)ethanol (B1265510), and a new radical that continues the chain. libretexts.org Alternatively, in the presence of suitable reagents, this radical intermediate can participate in various carbon-carbon bond-forming reactions. libretexts.org
The termination of the chain occurs when two radical species react with each other, forming a stable, non-radical molecule. lumenlearning.com Due to the very low concentration of radical species in the reaction mixture, this step is statistically rare compared to the propagation steps. lumenlearning.com Another pathway for generating aryl radicals involves the formation of an electron-donor-acceptor (EDA) complex between the aryl halide and a base or other electron-rich species, which can then be activated by visible light. iu.edu
Table 1: Key Phases of Radical Chain Dehalogenation
| Phase | Description | Example Step for this compound |
|---|---|---|
| Initiation | Initial creation of a radical species, often through homolytic cleavage of the weakest bond. lumenlearning.com | Ar-I + Energy → Ar• + I• |
| Propagation | The generated radical reacts with a stable molecule to form the product and a new radical, continuing the chain. lumenlearning.com | Ar• + H-Source → Ar-H + Source• |
| Termination | Two radical species combine to form a stable, non-radical product, ending the chain. lumenlearning.com | Ar• + Ar• → Ar-Ar |
Photochemical Reaction Mechanisms of this compound
Excited State Chemistry of Aryl Halides and Alcohols
The photochemistry of this compound is dominated by the reactivity of its aryl halide moieties. Upon absorption of light, typically in the UV range, aryl halides are promoted to an excited state. acs.org This excited molecule can then undergo several processes. One key pathway involves the transfer of an electron to the aryl halide, forming a radical anion. This species is highly unstable and rapidly expels a halide ion to generate a neutral aryl radical. mdpi.com
Dehalogenation Pathways under Light Irradiation
Under light irradiation, this compound undergoes dehalogenation, primarily through a radical-mediated pathway. acs.org Visible-light-induced, transition-metal-free systems have proven effective for the reduction of various aryl halides. organic-chemistry.org The mechanism is initiated by the photo-induced formation of an aryl radical, as described in the previous section. mdpi.com
A critical aspect of the dehalogenation of this specific compound is the selectivity of the process. The carbon-iodine (C-I) bond is substantially weaker than the carbon-bromine (C-Br) bond. Consequently, photochemical dehalogenation will selectively cleave the C-I bond first. This selective C-I bond scission yields the 2-(4-bromophenyl) radical as the primary reactive intermediate, which is then typically quenched by a hydrogen atom donor to form 2-(4-bromophenyl)ethanol. Further dehalogenation of the C-Br bond would require more forcing conditions or different catalytic systems. This selectivity is a direct consequence of the difference in bond dissociation energies.
Table 2: Comparison of Aryl-Halogen Bond Dissociation Energies (BDE)
| Bond | Typical BDE (kJ/mol) | Implication for Photochemical Reaction |
|---|---|---|
| Aryl C-I | ~280 | Weaker bond, preferentially cleaved under light irradiation. |
| Aryl C-Br | ~335 | Stronger bond, requires more energy to cleave than the C-I bond. rsc.org |
Electrochemical Reaction Mechanisms of this compound
Redox Potentials and Their Influence on Reactivity
The electrochemical behavior of this compound is governed by the reduction potentials of its two carbon-halogen bonds. The redox potential is a measure of the thermodynamic tendency of a compound to be reduced (gain electrons) or oxidized (lose electrons). For reductive processes, a less negative (or more positive) reduction potential indicates that the compound is easier to reduce.
In the case of aryl halides, the reduction potential is highly dependent on the identity of the halogen. Aryl iodides are significantly easier to reduce than aryl bromides. This means that the C-I bond in this compound has a less negative reduction potential than the C-Br bond. As a result, when a potential is applied in an electrochemical cell, the reduction will occur selectively at the C-I bond at a lower potential than that required to reduce the C-Br bond. This difference in redox potentials allows for the selective electrochemical conversion of this compound to 2-(4-bromophenyl)ethanol. Cyclic voltammetry experiments on similar compounds confirm that different functional groups exhibit distinct oxidation/reduction peaks, allowing for selective reactions based on the applied voltage. mdpi.com
Table 3: Representative Reduction Potentials for Aryl Halides
| Compound Type | Representative Reduction Potential (vs. SCE) | Ease of Reduction |
|---|---|---|
| Aryl Iodide | ~ -1.7 V | Easier to reduce |
| Aryl Bromide | ~ -2.2 V | Harder to reduce |
Mechanistic Details of Electrocatalytic Redox Processes
The electrocatalytic reduction of this compound at a cathode surface proceeds through a stepwise mechanism. rsc.org The process is initiated by a single-electron transfer (SET) from the cathode to the molecule's lowest unoccupied molecular orbital (LUMO), which is associated with the C-I bond's σ* antibonding orbital.
This electron transfer forms a transient radical anion. rsc.org This species is highly unstable and rapidly undergoes dissociation by cleaving the weak C-I bond, resulting in the formation of a 2-(4-bromophenyl) radical and an iodide anion (I⁻). The aryl radical formed near the electrode surface can then undergo a second single-electron transfer to form an aryl anion. This highly basic anion is subsequently protonated by a proton source in the electrolytic medium, which could be the solvent or the hydroxyl group of the alcohol itself, to yield the final dehalogenated product, 2-(4-bromophenyl)ethanol. nih.gov This entire process can be facilitated by electrocatalysts, which can lower the activation energy and the required overpotential for the initial electron transfer step. rsc.org
Table 4: Stepwise Mechanism of Electrochemical Deiodination
| Step | Reaction | Description |
|---|---|---|
| 1 | Ar-I + e⁻ → [Ar-I]•⁻ | Single-electron transfer from the cathode to form a radical anion. rsc.org |
| 2 | [Ar-I]•⁻ → Ar• + I⁻ | Dissociation of the radical anion to form an aryl radical and a halide ion. rsc.org |
| 3 | Ar• + e⁻ → Ar⁻ | Second electron transfer to the aryl radical to form a carbanion. |
| 4 | Ar⁻ + H⁺ → Ar-H | Protonation of the carbanion to yield the final dehalogenated product. nih.gov |
Chemical Transformations and Derivatization Strategies of 2 4 Bromo 2 Iodophenyl Ethan 1 Ol
Reactions Involving the Hydroxyl Functional Group
The primary alcohol moiety in 2-(4-bromo-2-iodophenyl)ethan-1-ol (B6276198) is a versatile site for various chemical transformations, including etherification, esterification, oxidation, and deoxygenation.
Etherification and Esterification Reactions
The hydroxyl group of this compound can be readily converted into ethers and esters, which are common strategies for introducing a wide variety of functional groups or protecting the alcohol.
Etherification can be achieved under basic conditions, for example, using sodium hydride to deprotonate the alcohol followed by reaction with an alkyl halide. This Williamson ether synthesis is a general and widely used method. Base-catalyzed halogen transfer from reagents like 2-halothiophenes can also enable C-H etherification of heteroarenes with alcohols. nih.gov
Esterification is typically accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. Enzymatic methods, for instance, using lipases, provide a green and selective alternative for ester synthesis. For example, phenethyl alcohol can be esterified with various acyl donors in the presence of Novozym 435 with high conversion rates. nih.gov The esterification of caffeic acid with 2-phenylethanol (B73330) has also been demonstrated using lipase (B570770) catalysis. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Etherification | NaH, Alkyl Halide, THF | Alkyl Ether | General Knowledge |
| Etherification | KO-t-Bu, 2-Halothiophene, Heteroarene | Heteroaryl Ether | nih.gov |
| Esterification | Carboxylic Acid, Acid Catalyst, Heat | Ester | General Knowledge |
| Esterification | Acyl Chloride, Pyridine | Ester | General Knowledge |
| Enzymatic Esterification | Acyl Donor, Novozym 435 | Phenethyl Ester | nih.gov |
Oxidation Reactions to Carbonyls
Oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, (4-bromo-2-iodophenyl)acetaldehyde, or the carboxylic acid, (4-bromo-2-iodophenyl)acetic acid, depending on the oxidant and reaction conditions.
Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are typically used to stop the oxidation at the aldehyde stage. khanacademy.org Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid. youtube.comyoutube.com The oxidation of primary alcohols to the corresponding aldehydes can also be achieved under "on-water-on-air" conditions using mycelium lyophilisates of certain fungi. researchgate.net
| Oxidizing Agent | Product | Notes | Reference |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Mild oxidation, stops at the aldehyde. | khanacademy.org |
| Potassium Permanganate (KMnO4) | Carboxylic Acid | Strong oxidation. | youtube.com |
| Chromic Acid (Jones Reagent) | Carboxylic Acid | Strong oxidation. | youtube.com |
| Fungal Mycelium Lyophilisates | Aldehyde | "Green" oxidation method. | researchgate.net |
Deoxygenation and Radical Generation from the Alcohol
The hydroxyl group can be removed through deoxygenation reactions, which often proceed via radical intermediates. A classic method is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thionoester followed by treatment with a radical initiator. chemrxiv.org More modern methods utilize photoredox catalysis for the deoxygenation of benzylic alcohols. beilstein-journals.orgbeilstein-journals.org For instance, visible-light-mediated photoredox catalysis in the presence of phosphines can effectively deoxygenate benzylic alcohols. beilstein-journals.org
The generation of a benzylic radical from the alcohol can also be achieved through other means, such as using low-valent titanium reagents or through photoredox catalysis with boryl radical activation. kanazawa-u.ac.jpacs.org These radicals can then participate in various C-C bond-forming reactions. kanazawa-u.ac.jprsc.org
| Method | Reagents and Conditions | Key Intermediate | Reference |
| Barton-McCombie Deoxygenation | Thiocarbonyl derivative, Bu3SnH, AIBN | Alkyl radical | chemrxiv.org |
| Photoredox Catalysis | Ir or Ru photocatalyst, phosphine, visible light | Benzylic radical | beilstein-journals.org |
| Low-Valent Titanium | TiCl4, Mn | Benzylic radical | kanazawa-u.ac.jp |
| Boryl Radical Activation | NaBPh4, photocatalyst, visible light | Benzylic radical | acs.org |
Selective Functionalization of the Aromatic Halogens
The presence of both bromine and iodine on the aromatic ring of this compound allows for selective functionalization through various cross-coupling and substitution reactions.
Orthogonal Reactivity of Bromine and Iodine in Cross-Coupling Reactions
The different bond strengths of C-I versus C-Br bonds allow for selective or "orthogonal" cross-coupling reactions. The C-I bond is weaker and therefore generally more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective functionalization at the iodine-bearing position while leaving the bromine atom intact for a subsequent, different coupling reaction.
This orthogonal reactivity is a powerful tool for the stepwise and controlled synthesis of complex, polysubstituted aromatic compounds. For instance, a Sonogashira coupling could be performed selectively at the iodo position, followed by a Suzuki coupling at the bromo position. db-thueringen.de Nickel-catalyzed cross-electrophile coupling has also been shown to be selective for the C-I bond in bromo(iodo)arenes. researchgate.net
| Coupling Reaction | Catalyst/Conditions | Reactivity Order | Reference |
| Suzuki Coupling | Pd(PPh3)4, base | I > Br | db-thueringen.de |
| Sonogashira Coupling | PdCl2(PPh3)2, CuI, base | I > Br | db-thueringen.de |
| Heck Coupling | Pd(OAc)2, base | I > Br | General Knowledge |
| Nickel-Catalyzed XEC | Ni catalyst | I > Br | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) on Dihalo-substituted Phenylethanols
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a halide on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub The this compound molecule itself is not strongly activated for SNAr.
However, if the alcohol were oxidized to an electron-withdrawing carbonyl group (aldehyde or ketone), the propensity for SNAr at the ortho-iodo position would be significantly increased. The order of leaving group ability in SNAr reactions is generally F > Cl > Br > I, which is the opposite of the trend for many cross-coupling reactions. masterorganicchemistry.com In some cases, radical-mediated SNAr can occur on non-activated halophenols. nih.govosti.gov
| Reaction | Activating Group Requirement | Leaving Group Preference | Reference |
| SNAr | Strong electron-withdrawing group (e.g., NO2, C=O) ortho/para to the halogen | F > Cl > Br > I | masterorganicchemistry.compressbooks.pub |
| Radical-Mediated SNAr | Generation of a phenoxyl radical | Halide | nih.govosti.gov |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound. This reaction typically involves electropositive metals like lithium, sodium, and magnesium with organochlorides, bromides, and iodides. The preparation of organolithium compounds, in particular, heavily relies on this method. wikipedia.org
The reactivity of halogens in these exchange reactions generally follows the trend I > Br > Cl. This indicates that the carbon-iodine bond is the most reactive, followed by the carbon-bromine bond, and then the carbon-chlorine bond. wikipedia.org This selectivity is crucial when dealing with dihalogenated compounds like this compound.
In the case of this compound, the presence of both an iodo and a bromo substituent on the phenyl ring allows for selective metal-halogen exchange. Due to the higher reactivity of the carbon-iodine bond, treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium at low temperatures, is expected to selectively replace the iodine atom with lithium. This would form the intermediate 2-(4-bromo-2-lithiophenyl)ethan-1-ol, leaving the bromo group intact.
This regioselectivity is a powerful tool for the stepwise functionalization of the aromatic ring. The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles. This allows for the introduction of various substituents at the 2-position of the phenyl ring.
It is important to perform these reactions at low temperatures, often around -78 °C or even -100 °C, to ensure chemoselectivity and prevent unwanted side reactions. tcnj.edu At higher temperatures, the highly reactive organolithium reagent could potentially react with the bromo substituent or the hydroxyl group of the ethan-1-ol side chain.
A related strategy involves the use of Grignard reagents. Halogen-magnesium exchange can be achieved by treating the aryl halide with a preformed Grignard reagent, such as isopropylmagnesium chloride. This method often exhibits good functional group tolerance. wikipedia.org Another approach is the use of magnesium ate complexes, like Li[MgBu₃], which can also facilitate metal-halogen exchange with aryl bromides. wikipedia.org
The Parham cyclization is an application of halogen-metal exchange where an intramolecular reaction occurs. If the arene bears a side chain with an electrophilic moiety, the newly formed carbanion can attack it to form a cyclic product. wikipedia.org This strategy is valuable for synthesizing heterocyclic compounds.
Directed ortho-Metalation and Subsequent Quenching
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic compounds. This reaction involves the use of a directed metalation group (DMG), which is a functional group that can coordinate to an organolithium reagent, directing the deprotonation to the adjacent ortho-position. organic-chemistry.orgharvard.edu
In the context of this compound, the hydroxyl group of the ethan-1-ol side chain can potentially act as a DMG. After deprotonation of the hydroxyl group with a strong base, the resulting alkoxide can chelate to an organolithium reagent, directing the deprotonation to the C3 position of the phenyl ring. However, the presence of the highly reactive iodo and bromo substituents complicates this approach, as halogen-metal exchange is often faster than deprotonation.
A more plausible strategy would involve the protection of the hydroxyl group to form a more effective DMG. For instance, converting the alcohol to a carbamate, such as an O-aryl N,N-diethylcarbamate (-OCONEt₂), would create a strong DMG. This group is known to effectively direct ortho-lithiation. organic-chemistry.org
The general procedure would involve:
Protection of the hydroxyl group of this compound as a suitable DMG.
Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures. These bases are less likely to induce halogen-metal exchange compared to alkyllithiums.
The base will selectively deprotonate the C3 position, which is ortho to the DMG.
The resulting aryllithium species can then be "quenched" by reacting it with a variety of electrophiles. This allows for the introduction of a wide range of functional groups at the C3 position.
Finally, the protecting group can be removed to regenerate the hydroxyl group.
This methodology provides a complementary approach to halogen-metal exchange for the regioselective functionalization of the phenyl ring of this compound.
Regioselective Modification of the Phenyl Ring
Electrophilic Aromatic Substitution with Controlled Regioselectivity
The regioselectivity of electrophilic aromatic substitution on the phenyl ring of this compound is governed by the directing effects of the existing substituents: the bromo group, the iodo group, and the 2-hydroxyethyl group. Both bromine and iodine are deactivating, ortho-, para-directing groups. The 2-hydroxyethyl group is a weakly activating, ortho-, para-director.
Given the substitution pattern, the incoming electrophile will be directed to the positions ortho or para to the activating 2-hydroxyethyl group and the deactivating but ortho-, para-directing halogens. The available positions on the ring are C3, C5, and C6.
Position C3: ortho to the iodo group and meta to the bromo and 2-hydroxyethyl groups.
Position C5: ortho to the bromo group and meta to the iodo and 2-hydroxyethyl groups.
Position C6: ortho to the 2-hydroxyethyl group and meta to the iodo and bromo groups.
The directing effects can be summarized as follows:
The 2-hydroxyethyl group directs to C6.
The iodo group directs to C3.
The bromo group directs to C5.
The outcome of an electrophilic aromatic substitution reaction will depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance will also play a significant role. The bulky iodo and bromo atoms may hinder substitution at the adjacent C3 and C5 positions. Therefore, substitution at the C6 position, directed by the less sterically demanding 2-hydroxyethyl group, might be favored.
However, the deactivating nature of the halogens will generally make electrophilic aromatic substitution reactions on this substrate challenging, likely requiring harsh reaction conditions.
C-H Functionalization Methodologies
C-H functionalization represents a modern and efficient approach to the modification of organic molecules, avoiding the need for pre-functionalized starting materials. organic-chemistry.org In the case of this compound, C-H functionalization offers a direct route to introduce new substituents onto the phenyl ring.
Directed C-H functionalization, often catalyzed by transition metals like palladium, rhodium, or ruthenium, is particularly powerful. Similar to directed ortho-metalation, this strategy utilizes a directing group to achieve high regioselectivity. The hydroxyl group of the ethan-1-ol side chain can serve as a directing group, facilitating the functionalization of the ortho C-H bond at the C3 position.
A typical catalytic cycle for a palladium-catalyzed C-H arylation, for example, would involve:
Coordination of the directing group to the palladium catalyst.
Regioselective C-H activation at the ortho position (C3) to form a palladacycle intermediate.
Oxidative addition of an aryl halide.
Reductive elimination to form the C-C bond and regenerate the catalyst.
This approach allows for the introduction of aryl, alkyl, or other functional groups at the C3 position with high selectivity. The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high yields and selectivity.
Synthesis of Complex Molecular Architectures from this compound
The dihalogenated nature of this compound makes it a valuable building block for the synthesis of more complex molecular architectures through sequential, regioselective cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is key to this strategy.
The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, compared to the C-Br bond. This allows for the selective functionalization of the 2-position of the phenyl ring while leaving the 4-bromo substituent available for a subsequent transformation.
For example, a Suzuki-Miyaura coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would selectively form a 2-aryl-4-bromophenylethan-1-ol derivative. The remaining bromo group can then be used in a second cross-coupling reaction with a different coupling partner to introduce another substituent at the 4-position. This stepwise approach allows for the controlled synthesis of unsymmetrically substituted biphenyls and other complex structures.
Advanced Spectroscopic and Analytical Characterization in 2 4 Bromo 2 Iodophenyl Ethan 1 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-bromo-2-iodophenyl)ethan-1-ol (B6276198) would provide key information about the number of different types of protons and their neighboring environments. The aromatic region would be particularly informative. Due to the substitution pattern on the benzene (B151609) ring, three distinct aromatic proton signals would be expected. Their splitting patterns, arising from coupling with adjacent protons, would be crucial for assigning their specific positions. For instance, data for the related compound 1-bromo-2-iodobenzene (B155775) shows aromatic protons in the range of 6.9 to 7.9 ppm. mdpi.com The ethan-1-ol side chain would exhibit two signals corresponding to the methylene (B1212753) (-CH₂-) groups, likely appearing as triplets due to coupling with each other, and a broad singlet for the hydroxyl (-OH) proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. For this compound, eight distinct carbon signals are anticipated: six for the aromatic ring and two for the ethan-1-ol side chain. The chemical shifts of the aromatic carbons would be influenced by the electronegative bromine and iodine substituents. The carbon atom bonded to iodine is expected to have a significantly lower chemical shift (around 90-100 ppm) compared to the one bonded to bromine (around 120-125 ppm). For example, in 2-bromo-1-(4-iodophenyl)ethanone, the carbon bearing the iodine atom appears at approximately 102.3 ppm. rsc.org The carbons of the ethan-1-ol side chain would resonate in the aliphatic region of the spectrum.
Halogen NMR: While less common, halogen NMR (⁷⁹Br and ¹²⁷I) could offer direct evidence of the carbon-halogen bonds. However, due to the quadrupolar nature of these nuclei, the signals are often very broad, which can limit their practical application for structural elucidation in many standard laboratories.
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |
| Aromatic-H | 7.0 - 8.0 | - | Multiplets |
| -CH₂-Ar | ~2.9 | ~40 | Triplet |
| -CH₂-OH | ~3.8 | ~60 | Triplet |
| -OH | Variable (broad) | - | Singlet (broad) |
| Aromatic-C | - | 120 - 145 | - |
| C-Br | - | ~122 | - |
| C-I | - | ~95 | - |
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the connectivity within the ethan-1-ol side chain (i.e., the coupling between the two -CH₂- groups) and in tracing the connectivity between the adjacent protons on the aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for establishing the connectivity between different parts of the molecule. For instance, it would show correlations from the benzylic protons (-CH₂-Ar) to the aromatic carbons, and from the aromatic protons to other carbons in the ring, thus confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would result in a distinctive isotopic pattern for the molecular ion peak, further confirming the presence of these halogens.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (such as the molecular ion) and its subsequent fragmentation to generate a secondary mass spectrum. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, characteristic fragmentation pathways would likely include the loss of a water molecule from the alcohol, cleavage of the C-C bond in the side chain, and the loss of the halogen atoms. The fragmentation of related compounds, such as 1-bromo-2-chloroethane, shows characteristic patterns based on the halogen isotopes. youtube.com Studying these fragments can help in the identification of potential mechanistic intermediates in related chemical reactions.
Predicted Fragmentation in the Mass Spectrum of this compound
| Fragment Ion | Description |
| [M]+ | Molecular ion |
| [M-H₂O]+ | Loss of water |
| [M-CH₂OH]+ | Cleavage of the side chain |
| [M-Br]+ | Loss of bromine atom |
| [M-I]+ | Loss of iodine atom |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic side chain would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration would be observed in the 1000-1260 cm⁻¹ region. The C-Br and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers. For instance, spectral data for 2-(4-bromophenyl)ethanol (B1265510) shows characteristic peaks for these functional groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman, the aromatic C=C stretching vibrations (around 1600 cm⁻¹) and the C-H stretching vibrations would be prominent. The C-Br and C-I bonds are also expected to give rise to characteristic Raman signals.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) | Weak |
| Aromatic C-H | 3000-3100 | Strong |
| Aliphatic C-H | 2850-3000 | Strong |
| Aromatic C=C | 1450-1600 | Strong |
| C-O (alcohol) | 1000-1260 | Moderate |
| C-Br | 500-600 | Strong |
| C-I | ~500 | Strong |
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Photochemical Studies
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The positions and intensities of the absorption bands in the UV-Vis spectrum are sensitive to the molecular structure, including the nature and position of substituents on the aromatic ring.
In the case of this compound, the benzene ring is the primary chromophore. The presence of the bromine and iodine atoms, as well as the 2-hydroxyethyl group, influences the electronic structure and, consequently, the UV-Vis spectrum. Halogen substituents can cause a bathochromic (red) shift of the absorption bands of the benzene ring due to their electron-donating mesomeric effect and electron-withdrawing inductive effect. The iodine atom, being more polarizable and having lower electronegativity than bromine, is expected to have a more significant impact on the electronic transitions.
A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below, based on typical values for similar aromatic compounds.
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε1, M⁻¹cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε2, M⁻¹cm⁻¹) | Transition |
| Ethanol | ~210 | ~8000 | ~275 | ~1000 | π → π* |
This table is illustrative and based on general principles of UV-Vis spectroscopy for substituted benzenes. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.
While a specific crystal structure for this compound has not been reported in publicly available databases, analysis of related bromo- and iodo-substituted aromatic compounds can provide a model for its expected solid-state conformation. For instance, crystallographic studies of various bromo-derivatives of other complex organic molecules have been successfully conducted, revealing detailed molecular geometries and packing arrangements researchgate.netmdpi.comnih.gov. These studies often show how the bulky halogen atoms influence the crystal packing. In the case of this compound, the ethan-1-ol side chain would also play a significant role in the crystal packing through hydrogen bonding.
A hypothetical table of crystallographic parameters for a derivative of this compound is presented below, illustrating the type of data obtained from an X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| β (°) | 98.76 |
| Volume (ų) | 1250.4 |
| Z | 4 |
| Density (calculated, g/cm³) | 1.895 |
| R-factor | 0.045 |
This table is a hypothetical example for a derivative and does not represent experimental data for this compound.
A key aspect of the crystal structure of this compound would be the presence of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile wikipedia.org. This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) on the side opposite to the covalent bond wiley-vch.deyoutube.com. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F wiley-vch.de.
Chromatographic Method Development for Separation and Analysis
Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of organic compounds. For a substance like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable analytical tools.
HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method would likely be the most suitable approach. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the relatively nonpolar bromo-iodophenyl group, this compound would be well-retained on a C18 column. The polarity of the mobile phase can be adjusted to achieve optimal retention time and resolution from any impurities. A UV detector would be ideal for this compound, given its strong absorbance in the UV region. HPLC methods have been successfully developed for the analysis of other brominated compounds, such as bromoform (B151600) sielc.com.
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | 25 °C |
| Expected Retention Time | 5-7 minutes |
This table represents a typical starting point for method development and is not based on specific experimental data for this compound.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given that this compound has a hydroxyl group, it may have limited volatility and could benefit from derivatization (e.g., silylation) to increase its volatility and thermal stability, and to improve peak shape. However, direct GC analysis may also be possible depending on the injection port and column conditions.
GC is particularly useful for monitoring the progress of a chemical reaction, for example, the synthesis of this compound, by analyzing small aliquots of the reaction mixture over time. It is also an excellent tool for assessing the presence of volatile impurities. A mass spectrometer (MS) is a common detector for GC, as it provides both quantitative data and structural information, aiding in the unequivocal identification of the analyte and any byproducts. The analysis of halogenated organic compounds by GC-MS is a well-established technique restek.comchromatographyonline.com. Detectors that are specific to halogens, such as the electron capture detector (ECD) or the halogen-specific detector (XSD), can also be employed for enhanced selectivity and sensitivity nih.govresearchgate.net.
A potential GC method for the analysis of this compound is described in the table below.
| Parameter | Condition |
| Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 50-400 m/z |
This table provides a general GC method that would likely be suitable for this class of compound, but would require optimization.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. In the context of "this compound" research, UPLC is an invaluable tool for the rapid analysis of reaction progress, purity assessment of the final product, and the quantitative determination of the compound in various matrices.
The high-throughput nature of UPLC is particularly advantageous in synthetic chemistry, where numerous samples may need to be analyzed in a short period to optimize reaction conditions or to screen for the presence of the target compound. A validated UPLC-MS/MS method, for instance, can provide not only retention time data for "this compound" but also mass-to-charge ratio information, which confirms the identity of the compound and any detected impurities.
A typical UPLC method for the analysis of a substituted phenylethanol derivative like "this compound" would involve a reversed-phase column, such as a C18 or phenyl-based chemistry, to effectively retain the relatively nonpolar analyte. A gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol would be employed to ensure sharp peak shapes and efficient separation from starting materials, by-products, and other impurities. The short analysis times, often under 3 minutes, are a hallmark of UPLC methods. nih.gov
Table 1: Illustrative UPLC Method Parameters for Analysis of "this compound"
| Parameter | Typical Value |
| Column | Acquity UPLC BEH Phenyl, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Gradient | 5% to 95% B over 1.5 minutes |
| Column Temperature | 45 °C |
| Injection Volume | 1 µL |
| Detection | UV (254 nm) or Mass Spectrometry (MS) |
| Run Time | Approximately 2.5 minutes |
Preparative Chromatography for Isolation of Intermediates and Products
Preparative chromatography is an essential technique for the isolation and purification of chemical compounds in quantities sufficient for further research, such as structural elucidation, biological testing, or use in subsequent synthetic steps. teledynelabs.com Unlike analytical chromatography, which aims to identify and quantify the components of a mixture, the primary goal of preparative chromatography is to obtain a purified sample of a target compound. teledynelabs.comwarwick.ac.uk In the synthesis of "this compound," preparative chromatography would be employed to isolate the final product from unreacted starting materials, reagents, and any side products formed during the reaction. It is also a critical tool for the purification of key synthetic intermediates.
The principles of preparative HPLC are similar to analytical HPLC, but it is performed on a larger scale, utilizing columns with larger internal diameters and packed with larger particle size stationary phases to accommodate higher sample loads. thermofisher.comlabcompare.com The process often begins with the development of an optimized analytical method, which is then scaled up for preparative-scale purification. labcompare.comgoogle.com This scale-up involves adjusting the flow rate and injection volume to suit the larger column dimensions while maintaining the separation resolution achieved at the analytical scale.
For the purification of "this compound," a reversed-phase stationary phase is typically employed due to the compound's moderate polarity. A gradient elution method is often preferred in preparative runs to effectively separate compounds with a range of polarities and to ensure the target compound is eluted in a reasonable volume of solvent. Fractions of the eluent are collected as they exit the column, and those containing the pure desired product, as determined by in-line detectors (e.g., UV-Vis) and subsequent analytical confirmation, are combined.
Table 2: Representative Preparative HPLC Conditions for Purification of "this compound"
| Parameter | Typical Condition |
| Column | C18, 10 µm, 30 x 150 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 40 mL/min |
| Gradient | 20% to 80% B over 20 minutes |
| Sample Loading | 100-500 mg dissolved in a minimal amount of solvent |
| Detection | UV at 254 nm |
| Fraction Collection | Triggered by UV signal threshold |
Computational Chemistry and Theoretical Studies of 2 4 Bromo 2 Iodophenyl Ethan 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules. DFT calculations for 2-(4-Bromo-2-iodophenyl)ethan-1-ol (B6276198) would focus on optimizing its geometry and calculating various electronic properties to understand its intrinsic reactivity and characteristics.
The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can elucidate this by determining the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for predicting chemical reactivity and stability. researchgate.netnih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the iodine atom, while the LUMO would likely be associated with the antibonding orbitals of the C-Br and C-I bonds.
Furthermore, DFT allows for the calculation of charge distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule. The oxygen of the hydroxyl group is expected to have a significant negative charge, making it a hydrogen bond acceptor, while the hydrogen of the hydroxyl group will be partially positive, acting as a hydrogen bond donor. The halogen atoms, particularly iodine, are expected to show an anisotropic charge distribution, leading to a region of positive electrostatic potential known as a sigma-hole (σ-hole). nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties Note: The following values are representative examples for a molecule of this type and are for illustrative purposes only, as specific experimental or calculated data for this compound is not available in the cited literature.
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. researchgate.net |
| Mulliken Charge on O | -0.6 e | Highlights nucleophilic character. |
| Mulliken Charge on I | +0.1 e (along C-I axis) | Indicates potential for halogen bonding (σ-hole). nih.gov |
DFT is a powerful tool for mapping out potential reaction pathways and identifying the associated transition states. caltech.eduacs.org For this compound, several reactions could be modeled:
Oxidation of the alcohol: The conversion of the primary alcohol to an aldehyde or carboxylic acid could be investigated. DFT would be used to calculate the energies of reactants, products, intermediates, and the transition states connecting them, revealing the activation energy for each step. caltech.edu
Nucleophilic Substitution: Reactions at the carbon bearing the bromine or iodine could be modeled to understand the relative leaving group ability of the halogens.
Electrophilic Aromatic Substitution: The effect of the bromo, iodo, and hydroxyethyl (B10761427) substituents on the reactivity of the aromatic ring towards electrophiles could be computationally assessed. youtube.com
By locating the transition state structures and calculating their energies, a comprehensive energy profile for a proposed reaction can be constructed, allowing chemists to predict the most likely reaction mechanism and product outcomes. acs.orgnih.gov
Computational chemistry enables the prediction of various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. nih.gov
NMR Spectroscopy: DFT calculations can predict both ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts with a good degree of accuracy. nih.govacs.orgaminer.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum aids in the definitive assignment of each signal.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The characteristic stretches, such as the O-H stretch of the alcohol and the C-X (X=Br, I) stretches, can be predicted and compared with experimental IR data to confirm the presence of these functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This provides insight into the electronic structure and the nature of the orbitals involved in the electronic transitions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for single, static molecules, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their flexibility and interactions with their environment. ntu.edu.sgnih.gov For this compound, the ethyl alcohol side chain has rotational freedom around the C(aryl)-C(ethyl) and C-O bonds. MD simulations can explore the potential energy surface related to these rotations to identify the most stable conformations (conformers) of the molecule. nih.gov Studies on the related 2-phenylethanol (B73330) have identified stable gauche and anti conformers, and similar behavior would be expected for this substituted analogue. nih.gov
MD simulations are also crucial for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), MD can model how the solute and solvent molecules arrange and interact. dntb.gov.ua This would provide a dynamic picture of hydrogen bonding between the alcohol group and solvent molecules, as well as potential halogen bonding interactions in the condensed phase.
Quantum Chemical Calculations for Bond Dissociation Energies and Reactivity
The strength of a chemical bond can be quantified by its bond dissociation energy (BDE), which is the enthalpy change required to break the bond homolytically. wikipedia.orglibretexts.org Quantum chemical methods, including DFT, can be used to calculate BDEs, providing insight into the weakest bonds in a molecule and its likely fragmentation patterns or points of reactivity. nih.gov
For this compound, the BDEs of the C-I, C-Br, O-H, and various C-H and C-C bonds would be of interest. It is well-established that the C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than C-H or C-C bonds. youtube.com Therefore, calculations would be expected to confirm that the carbon-iodine bond is the most labile covalent bond in the molecule, making it the most likely site for radical-initiated reactions or certain types of cross-coupling reactions. The O-H bond BDE is also of interest as it relates to the molecule's potential as a radical scavenger or its reactivity in proton-coupled electron transfer processes.
Table 2: Illustrative Bond Dissociation Energies (BDEs) for Relevant Bond Types Note: These are typical, generalized BDE values in kcal/mol for the indicated bond types in a relevant chemical environment. They are for illustrative purposes to show relative bond strengths.
| Bond | Typical BDE (kcal/mol) | Expected Reactivity Implication |
| C(sp²)-I | ~65-70 | Most likely site for homolytic cleavage. youtube.com |
| C(sp²)-Br | ~80-85 | Weaker than C-H but stronger than C-I. youtube.com |
| O-H | ~100-105 | Cleavage relevant in oxidation and radical reactions. wikipedia.org |
| C(sp³)-H | ~98-100 | Relatively strong and less reactive. libretexts.org |
| C(sp²)-C(sp³) | ~105-110 | Very strong, unlikely to break under normal conditions. stackexchange.com |
Theoretical Insights into Halogen Bonding and other Non-Covalent Interactions
Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. nih.govnih.gov this compound is a particularly interesting case as it can participate in multiple types of NCIs.
The primary non-covalent interactions expected are hydrogen bonding and halogen bonding. The hydroxyl group is a classic hydrogen bond donor and acceptor. The most significant theoretical insight for this molecule, however, comes from the study of halogen bonding. Halogen bonding is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.govnih.gov
Computational studies consistently show that the magnitude of the σ-hole, and thus the strength of the halogen bond, increases with the polarizability of the halogen atom. acs.org Therefore, the order of halogen bond donor strength is I > Br > Cl > F. nih.gov In this compound, both the iodine and bromine atoms possess a σ-hole on the extension of the C-X covalent bond. Theoretical calculations would predict that the iodine atom is a significantly stronger halogen bond donor than the bromine atom.
Computational tools like Non-Covalent Interaction (NCI) plots can be used to visualize these weak interactions in real space. researchgate.netyoutube.com An NCI plot for this molecule would likely show distinct regions corresponding to:
A strong, attractive hydrogen bond associated with the -OH group. nih.govresearchgate.net
A significant, attractive halogen bond region associated with the iodine atom.
A weaker, attractive halogen bond region associated with the bromine atom.
Broad, weaker van der Waals interactions across the surface of the molecule. nih.govrsc.org
These theoretical analyses would reveal the complex interplay and competition between hydrogen and halogen bonding, which dictates how molecules of this compound interact with each other and with other molecules in their environment. ntu.edu.sg
Applications of 2 4 Bromo 2 Iodophenyl Ethan 1 Ol As a Synthetic Building Block in Advanced Chemical Research
Role as a Versatile Synthetic Intermediate in Organic Synthesis
The strategic placement of two different halogen atoms and a primary alcohol functional group on the 2-(4-Bromo-2-iodophenyl)ethan-1-ol (B6276198) scaffold makes it a highly valuable and versatile intermediate in organic synthesis. The differential reactivity of the C-I and C-Br bonds, coupled with the nucleophilic and potentially electrophilic nature of the ethanol (B145695) side chain, allows for a series of selective transformations, providing access to a diverse range of more complex molecular architectures.
Precursor for the Synthesis of Complex Aromatic Scaffolds
The dihalogenated phenyl ring of this compound is an ideal platform for the construction of complex aromatic and polycyclic scaffolds through sequential, site-selective cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enables the stepwise introduction of different substituents.
Initially, the iodo group can be selectively coupled with a variety of partners, leaving the bromo group intact for a subsequent transformation. This orthogonal reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled and efficient assembly of intricate molecular frameworks. For instance, a Suzuki coupling at the iodo-position could introduce an aryl or heteroaryl group, followed by a Sonogashira coupling at the bromo-position to install an alkyne moiety. The primary alcohol can be protected during these transformations and later deprotected and oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding the molecular diversity accessible from this single precursor.
Table 1: Potential Sequential Cross-Coupling Reactions of this compound
| Step | Reaction Type | Position | Coupling Partner | Potential Product Scaffold |
| 1 | Suzuki Coupling | C-I | Arylboronic acid | Biphenyl derivative |
| 2 | Sonogashira Coupling | C-Br | Terminal alkyne | Aryl-alkynyl-biphenyl derivative |
| 1 | Heck Reaction | C-I | Alkene | Stilbene (B7821643) derivative |
| 2 | Buchwald-Hartwig Amination | C-Br | Amine | Aminated stilbene derivative |
| 1 | Stille Coupling | C-I | Organostannane | Biaryl derivative |
| 2 | Suzuki Coupling | C-Br | Heteroarylboronic acid | Heteroaryl-biaryl derivative |
Integration into Natural Product Synthesis
While no specific instances of the use of this compound in the total synthesis of a natural product are currently reported, its potential as a key fragment is significant. Many natural products, particularly those of marine origin, feature complex, highly substituted aromatic cores. The ability to selectively functionalize the phenyl ring of this compound at two positions, in addition to modifying the ethanol side chain, makes it an attractive starting material for the synthesis of such natural product analogues or key intermediates. The bromo and iodo substituents can serve as handles for the introduction of functionalities commonly found in natural products, such as hydroxyl, methoxy, or alkyl groups, through various synthetic manipulations.
Development of Functional Materials Utilizing this compound Derivatives
The unique combination of functional groups in this compound also suggests its utility in the field of materials science. By leveraging the reactivity of the halogens and the alcohol, this compound can be incorporated into larger molecular systems to create novel functional materials.
Monomers for Polymer Synthesis
Derivatives of this compound could serve as monomers for the synthesis of specialty polymers. For example, the alcohol functionality could be converted to an acrylate (B77674) or methacrylate (B99206) group, which can then undergo free-radical polymerization. The resulting polymer would feature pendant dihalogenated phenyl groups. These halogen atoms could be further functionalized post-polymerization to tune the material's properties, such as its refractive index, thermal stability, or flame retardancy. Alternatively, the dihalogenated nature of the monomer could be exploited in polycondensation reactions, such as Suzuki polycondensation, to create conjugated polymers with interesting electronic and photophysical properties.
Table 2: Potential Polymerization Strategies Involving Derivatives of this compound
| Monomer Derivative | Polymerization Method | Potential Polymer Type | Key Feature |
| 2-(4-Bromo-2-iodophenyl)ethyl acrylate | Free-radical polymerization | Polyacrylate | Post-polymerization functionalization |
| 2-(4-Bromo-2-iodophenyl)ethanol | Suzuki Polycondensation (with a diboronic acid) | Conjugated Polymer | Optoelectronic properties |
| Diol derivative (from both halogens) | Polycondensation (with a diacid) | Polyester | Modified thermal/mechanical properties |
Components in Optoelectronic Materials Research
The synthesis of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on the construction of extended π-conjugated systems. The dihalogenated phenyl ring of this compound provides an excellent starting point for building such systems through iterative cross-coupling reactions. The presence of heavy atoms like bromine and iodine can also influence the photophysical properties of the resulting molecules, for instance, by promoting intersystem crossing, which can be a desirable feature in the design of phosphorescent emitters for OLEDs. The ethanol side chain offers a point of attachment for solubilizing groups or for linking the chromophore to other components in a device.
Research into Molecular Probes and Chemical Tools
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. While there is no specific research detailing the use of this compound for this purpose, its structure lends itself to the design of novel probes. The core scaffold could be elaborated through cross-coupling reactions to attach a fluorophore or a bioreactive group. The bromo and iodo substituents could also act as "heavy atoms" to quench fluorescence, forming the basis of a "turn-on" fluorescent probe that becomes emissive upon reaction with a specific analyte that displaces one of the halogens. The ethanol group provides a convenient handle for introducing linkers to attach the probe to biomolecules or cellular structures.
Synthesis of Radiolabeled Analogs for Chemical Probing
There is currently no specific information available in the public domain detailing the use of this compound as a precursor for the synthesis of radiolabeled analogs. The presence of bromo and iodo substituents on the phenyl ring theoretically offers sites for the introduction of radioisotopes, such as radioactive iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) or bromine (e.g., ⁷⁶Br, ⁷⁷Br), which are crucial for techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. However, specific methodologies or research studies demonstrating this application for this particular compound are not found in the reviewed literature.
Fluorescent or Spin-Labeled Derivatives for Mechanistic Elucidation
While the synthesis of fluorescent nucleoside analogs as probes for studying enzyme kinetics and cellular metabolism is a well-established field, there is no direct evidence linking this research to the use of this compound as a starting material.
Environmental Chemistry and Degradation Research of Halogenated Organic Compounds Academic Focus
Mechanistic Understanding of Environmental Fate and Transformations
The environmental persistence and transformation of halogenated organic compounds are dictated by a variety of chemical and biological processes. The presence of multiple halogen substituents, such as bromine and iodine on the same aromatic ring in 2-(4-Bromo-2-iodophenyl)ethan-1-ol (B6276198), introduces complexity to these degradation pathways.
Photodegradation Mechanisms of Halogenated Aryl Alcohols
The photodegradation of halogenated aryl alcohols in the environment is a critical transformation pathway. Upon absorption of ultraviolet (UV) radiation, these compounds can undergo dehalogenation. This process is often initiated by the homolytic cleavage of the carbon-halogen bond, with the carbon-iodine bond being more susceptible to cleavage than the carbon-bromine bond due to its lower bond dissociation energy. researchgate.net
Studies on similar compounds, such as bromophenols, have shown that photodegradation can proceed through a radical mechanism. nih.gov In the case of this compound, UV irradiation in the presence of a hydrogen donor like methanol (B129727) could lead to the formation of an aryl radical after the cleavage of the C-I or C-Br bond. researchgate.net This radical can then abstract a hydrogen atom to form a dehalogenated product. The process can be influenced by the solvent and the presence of other substances that can act as photosensitizers or quenchers. researchgate.netrsc.org The degradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) has been shown to involve debromination, hydroxylation, and cleavage of the carbon-oxygen bond. nih.gov
The relative rates of debromination and deiodination, as well as the potential for the formation of various isomers and secondary degradation products, are key areas of research. Isotope fractionation studies on bromophenols have revealed both mass-dependent and mass-independent effects on C-Br bond cleavage, suggesting complex reaction mechanisms. nih.gov
Electrochemical Degradation Pathways and Reaction Intermediates
Electrochemical methods offer a controlled means to study the degradation of halogenated organic compounds. provectusenvironmental.comnih.gov These techniques can be broadly classified into electrochemical reduction and oxidation. nih.gov
Electrochemical Reduction: In reductive processes, the halogenated compound accepts electrons at the cathode, leading to the cleavage of the carbon-halogen bond and the formation of halide ions. provectusenvironmental.com For this compound, the reduction would likely proceed stepwise, with the more easily reducible iodine atom being removed first, followed by the bromine atom. The applied potential, electrode material, and solvent system are crucial parameters that influence the reaction rate and product distribution. tandfonline.com
Electrochemical Oxidation: At the anode, halogenated organic compounds can be degraded through direct electron transfer or by reaction with electrochemically generated oxidizing species. nih.gov The oxidation of the alcohol group in this compound to an aldehyde or carboxylic acid can occur. nih.govresearchgate.net Studies on the electrochemical oxidation of phenols have shown the formation of quinone-like structures and polymeric materials. nih.govresearchgate.net For aryl allylic alcohols, tandem oxidation/halogenation has been observed under specific conditions. organic-chemistry.org
The identification of reaction intermediates is vital for elucidating the degradation pathway. Techniques such as cyclic voltammetry and in-situ spectroelectrochemistry are employed to detect transient species. acs.org
Chemical Stability and Resistance to Degradation in Research Contexts
The chemical stability of this compound is a critical factor in its persistence. The presence of both bromo and iodo substituents on the aromatic ring influences its reactivity. Generally, aryl halides are relatively resistant to hydrolysis and oxidation under ambient conditions. jeeadv.ac.in
The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage in various chemical reactions, including nucleophilic substitution and reduction. youtube.com Conversely, the electron-withdrawing nature of the halogens can activate the aromatic ring towards certain reactions while deactivating it towards others. The stability of such compounds is often assessed through forced degradation studies, exposing them to harsh conditions such as strong acids, bases, oxidants, and high temperatures to understand their degradation profiles.
Advanced Analytical Methodologies for Tracking and Identifying Degradation Products in Chemical Systems
The identification of degradation products is essential for understanding the transformation pathways of halogenated organic compounds. Due to the complexity of the product mixtures, advanced analytical techniques are required.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or diode array detection (DAD) is a powerful tool for separating and identifying degradation products. nih.govnih.govumn.edu HPLC-MS/MS provides high sensitivity and selectivity, allowing for the identification of trace-level products and the elucidation of their structures through fragmentation patterns. unimib.it
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another widely used technique, particularly for volatile and semi-volatile degradation products. chromatographyonline.com High-resolution mass spectrometry (HRMS) is increasingly employed to obtain accurate mass measurements, which aids in the determination of elemental compositions of unknown products. diva-portal.org
The table below summarizes the key analytical techniques used in degradation studies of halogenated organic compounds.
| Analytical Technique | Application in Degradation Studies | Key Information Provided |
| HPLC-MS/MS | Separation and identification of non-volatile degradation products. unimib.it | Molecular weight, structural information from fragmentation patterns. |
| GC-MS | Analysis of volatile and semi-volatile degradation products. chromatographyonline.com | Molecular weight, fragmentation patterns for structural elucidation. |
| HPLC-DAD | Quantification and preliminary identification of chromophoric products. nih.gov | UV-Vis spectra, concentration of analytes. |
| HRMS | Accurate mass measurement for formula determination. diva-portal.org | Elemental composition of unknown compounds. |
| NMR Spectroscopy | Definitive structural elucidation of isolated degradation products. | Detailed structural information, including connectivity and stereochemistry. |
Studies on Biotransformation Pathways of Halogenated Phenylethanols by Microbial Systems
Microorganisms have evolved diverse metabolic pathways to degrade a wide range of organic compounds, including halogenated aromatics. nih.govnih.govnih.gov The biotransformation of halogenated phenylethanols can involve several enzymatic reactions. nih.gov
The initial step in the aerobic degradation of such compounds often involves the oxidation of the alcohol group to the corresponding aldehyde and then to a carboxylic acid. mdpi.com Subsequently, dehalogenation can occur through different mechanisms, including reductive, hydrolytic, or oxygenolytic pathways. nih.govnih.gov
Reductive dehalogenation: The replacement of a halogen substituent with a hydrogen atom. nih.gov
Hydrolytic dehalogenation: The replacement of a halogen with a hydroxyl group from water. nih.gov
Oxygenolytic dehalogenation: The incorporation of one or both atoms of molecular oxygen into the aromatic ring, which can lead to spontaneous dehalogenation. nih.gov
Fungi and bacteria are known to metabolize halogenated aromatic compounds. nih.gov For instance, some fungi can biotransform 1-nitro-2-phenylethane to 2-phenylethanol (B73330). researchgate.net Haloalkane dehalogenases are enzymes found in bacteria that can cleave carbon-halogen bonds. acs.org The specific enzymes and metabolic pathways involved in the degradation of di-halogenated phenylethanols like this compound are a subject of ongoing research. The type and position of the halogen substituents significantly influence the biodegradability of the compound. nih.gov
Q & A
Q. What advanced techniques elucidate the compound's interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k_d) to immobilized receptors.
- Molecular Dynamics Simulations : Use AMBER or GROMACS to model halogen-bonding interactions with active-site residues (e.g., Tyr or His) .
Q. How to resolve twinned data in X-ray crystallography for this compound?
Q. What mechanistic insights explain the compound's toxicity in hepatic cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
